molecular formula C15H23NO5S B7972333 prop-2-enyl (2S)-2-amino-3-methylbutanoate, 4-methylbenzenesulfonic acid

prop-2-enyl (2S)-2-amino-3-methylbutanoate, 4-methylbenzenesulfonic acid

Cat. No.: B7972333
M. Wt: 329.4 g/mol
InChI Key: HSIRKDASFUCGOZ-FJXQXJEOSA-N
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Description

Prop-2-enyl (2S)-2-amino-3-methylbutanoate, 4-methylbenzenesulfonic acid is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (2S)-2-amino-3-methylbutanoate, 4-methylbenzenesulfonic acid typically involves the reaction of L-methionine allyl ester with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as acetone and bases like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl (2S)-2-amino-3-methylbutanoate, 4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Prop-2-enyl (2S)-2-amino-3-methylbutanoate, 4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-enyl (2S)-2-amino-3-methylbutanoate, 4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The sulfonic acid group plays a crucial role in its reactivity, facilitating the formation of intermediates that lead to the desired products .

Comparison with Similar Compounds

Similar Compounds

    L-methionine allyl ester: A precursor in the synthesis of prop-2-enyl (2S)-2-amino-3-methylbutanoate, 4-methylbenzenesulfonic acid.

    4-methylbenzenesulfonic acid: A common reagent used in organic synthesis.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-methylbenzenesulfonate;[(2S)-3-methyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIRKDASFUCGOZ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC=C)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)[C@@H](C(=O)OCC=C)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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